molecular formula C11H8N2S B1377035 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile CAS No. 1699015-26-3

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile

Cat. No.: B1377035
CAS No.: 1699015-26-3
M. Wt: 200.26 g/mol
InChI Key: XYTVIWNRWFXXSV-UHFFFAOYSA-N
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Description

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H8N2S It is characterized by the presence of a benzothiazole ring fused to a cyclopropane ring with a nitrile group attached

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation.

Mode of Action

Based on the weak cox-1 inhibitory activity of similar compounds , it can be hypothesized that this compound might interact with the COX-1 enzyme, potentially leading to a decrease in the production of prostaglandins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with cyclopropanecarbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[D]thiazol-2-YL)acetonitrile
  • 2-(Benzo[D]thiazol-2-YL)ethanamine
  • 2-(Benzo[D]thiazol-2-YL)propanoic acid

Uniqueness

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The rigidity and strain associated with the cyclopropane ring can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTVIWNRWFXXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
Reactant of Route 6
1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile

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